(1-Phenyl-1-butenyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylbut-1-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-2-9-16(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h3-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDKAGHZAOFATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938175 | |

| Record name | 1,1'-(But-1-ene-1,1-diyl)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1726-14-3 | |

| Record name | 1,1'-(But-1-ene-1,1-diyl)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Physical Properties of (1-Phenyl-1-butenyl)benzene

Publication Date: January 15, 2026

Abstract

This technical guide provides a comprehensive overview of the physical and spectroscopic properties of this compound, systematically known as 1,2-diphenyl-1-butene. This compound, existing as two geometric isomers, (E)- and (Z)-1,2-diphenyl-1-butene, is of significant interest in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the characterization and differentiation of these isomers through various analytical techniques. We will delve into the nuances of their physical properties, spectroscopic signatures, and provide field-proven insights into their analysis, grounded in authoritative references.

Introduction to this compound (1,2-diphenyl-1-butene)

This compound, or 1,2-diphenyl-1-butene, is an aromatic hydrocarbon with the chemical formula C₁₆H₁₆ and a molecular weight of approximately 208.30 g/mol .[1] Its structure consists of a butene backbone with phenyl groups attached to the first and second carbon atoms. The restricted rotation around the C1=C2 double bond gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E)-1,2-diphenyl-1-butene and (Z)-1,2-diphenyl-1-butene.[2] The spatial arrangement of the phenyl groups relative to the double bond significantly influences the physical and spectroscopic properties of each isomer, making their accurate characterization crucial for any application.

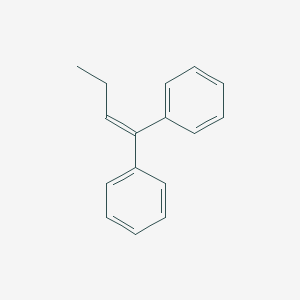

Caption: Molecular structures of (E)- and (Z)-1,2-diphenyl-1-butene.

Physical Properties

The geometric isomerism in 1,2-diphenyl-1-butene leads to differences in their physical properties, such as melting point, boiling point, and density.[3] The (E)-isomer, with the bulky phenyl groups on opposite sides of the double bond, generally has a more symmetric structure, which can lead to more efficient packing in the solid state and thus a higher melting point compared to the (Z)-isomer.[2] The physical properties are summarized in the table below. It is important to note that much of the available data for these specific isomers are computed, highlighting the need for experimental verification.

| Property | (E)-1,2-diphenyl-1-butene | (Z)-1,2-diphenyl-1-butene | Source(s) |

| Molecular Formula | C₁₆H₁₆ | C₁₆H₁₆ | [1] |

| Molecular Weight | 208.30 g/mol | 208.30 g/mol | [1] |

| CAS Number | 7467-33-6 | 7467-34-7 | |

| Appearance | - | - | |

| Melting Point | - | - | |

| Boiling Point | - | - | |

| Density | - | - | |

| Refractive Index | - | - | |

| XLogP3 | 5.2 | 5.2 | [1] |

| Kovats Retention Index (semi-standard non-polar) | - | 1686.7, 1747.4 | [1] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and differentiation of the (E)- and (Z)-isomers of 1,2-diphenyl-1-butene.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between geometric isomers of alkenes.[4] The spatial proximity of the substituents to each other and to the double bond results in distinct chemical shifts for the protons and carbons in the (E)- and (Z)-isomers.

¹H NMR Spectroscopy

-

Vinylic Proton: The proton on the C1 carbon (vinylic proton) is expected to show a significant difference in chemical shift between the two isomers. In the (Z)-isomer, this proton is in the deshielding region of the adjacent phenyl group on C2, and thus should resonate at a lower field (higher ppm) compared to the (E)-isomer.

-

Allylic Protons: The methylene protons on C3 will also exhibit different chemical shifts and coupling constants depending on their spatial relationship with the phenyl groups.

-

Aromatic Protons: The protons on the two phenyl rings will appear as complex multiplets in the aromatic region of the spectrum.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms, particularly the vinylic carbons (C1 and C2) and the allylic carbon (C3), will also differ between the (E)- and (Z)-isomers due to steric and electronic effects.

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the functional groups present in a molecule and can also be used to differentiate between geometric isomers, although the differences may be subtle.[5]

-

C=C Stretch: The carbon-carbon double bond stretch for a tetrasubstituted alkene like 1,2-diphenyl-1-butene is expected to be weak and may be difficult to observe.

-

C-H Bending (Out-of-Plane): The out-of-plane C-H bending vibrations of the vinylic proton can be informative. For trans-disubstituted alkenes, a strong band is typically observed around 960-980 cm⁻¹. While 1,2-diphenyl-1-butene is tetrasubstituted, the presence of a vinylic proton in the (E)-isomer might give rise to a characteristic band in this region, which would be absent or shifted in the (Z)-isomer.

-

Aromatic C-H Stretch: Strong absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.

-

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The (E)- and (Z)-isomers of 1,2-diphenyl-1-butene are expected to have identical molecular ion peaks (m/z = 208).[1] However, the relative abundances of the fragment ions may differ due to the different steric environments of the isomers.

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 208 corresponding to the molecular weight of C₁₆H₁₆.

-

Major Fragmentation Pathways:

-

Loss of an ethyl radical (-C₂H₅): This would lead to a fragment ion at m/z = 179.

-

Loss of a methyl radical (-CH₃): A peak at m/z = 193 is also possible.

-

Tropylium Ion: The presence of benzyl groups often leads to the formation of the stable tropylium ion (C₇H₇⁺) at m/z = 91.[6]

-

Synthesis and Isomerization

The synthesis of 1,2-diphenyl-1-butene can be achieved through various methods, often resulting in a mixture of (E)- and (Z)-isomers.[7] The stereoselectivity of the synthesis is a key consideration.

-

Wittig Reaction: A common method for alkene synthesis, the Wittig reaction can be tailored to favor the formation of either the (E)- or (Z)-isomer depending on the nature of the ylide and the reaction conditions.

-

Cross-Metathesis: Catalytic cross-metathesis reactions can also be employed to synthesize trisubstituted alkenes with high stereoselectivity.[7]

The interconversion between the (E)- and (Z)-isomers can often be achieved through photochemical or acid-catalyzed isomerization. This is an important consideration during synthesis, purification, and storage of these compounds.

Experimental Protocols

Characterization of 1,2-diphenyl-1-butene Isomeric Mixture by ¹H NMR

This protocol outlines a standard procedure for the preparation and analysis of a sample of 1,2-diphenyl-1-butene to determine its isomeric composition.

Sources

- 1. 1,2-Diphenyl-1-butene | C16H16 | CID 10465658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. siue.edu [siue.edu]

- 3. Influence of Geometric Isomerism on the Physical Properties of Alkenes [eureka.patsnap.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. Geometrical Isomerism and Conformations: Nomenclature and Physical Properties [allen.in]

- 6. youtube.com [youtube.com]

- 7. Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis - PMC [pmc.ncbi.nlm.nih.gov]

(1-Phenyl-1-butenyl)benzene chemical structure elucidation

An In-depth Technical Guide to the Chemical Structure Elucidation of (1-Phenyl-1-butenyl)benzene

Abstract

The definitive structural characterization of organic molecules is a cornerstone of chemical research and development. This compound, also known as 1,2-diphenyl-1-butene, is a stilbene derivative whose utility is intrinsically linked to its specific geometric configuration. As this molecule can exist as two distinct geometric isomers, (E) and (Z), a multi-faceted analytical approach is required for unambiguous elucidation. This guide provides a comprehensive, field-proven methodology for the complete structural and stereochemical assignment of this compound, leveraging a synergistic combination of mass spectrometry, infrared and UV-Visible spectroscopy, and advanced multi-dimensional nuclear magnetic resonance techniques. Each protocol is presented as a self-validating system, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Isomerism

This compound (C₁₆H₁₆, Molar Mass: ~208.30 g/mol ) is an aromatic alkene featuring two phenyl rings attached to a butene core.[1] The restricted rotation around the C=C double bond gives rise to two geometric isomers: (Z) and (E)-1,2-diphenyl-1-butene.[1][2] The spatial arrangement of the bulky phenyl and ethyl substituents dramatically influences the molecule's physical, chemical, and potentially biological properties. Consequently, a simple determination of connectivity is insufficient; the core analytical challenge lies in the unequivocal assignment of the double bond's stereochemistry.

This guide details an integrated spectroscopic workflow designed to move from basic molecular formula confirmation to the subtle nuances of 3D stereostructure. We will explore how each analytical technique provides a unique piece of the puzzle, culminating in a fully validated structural assignment.

Integrated Spectroscopic Workflow

The elucidation process follows a logical progression, starting with mass determination and culminating in fine-structure analysis. Each step provides critical data that informs the interpretation of subsequent experiments.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Establishing the Molecular Blueprint

Mass spectrometry (MS) serves as the initial analytical step to confirm the molecular weight and elemental composition of the analyte. For this compound, high-resolution mass spectrometry (HRMS) is employed to distinguish the molecular formula C₁₆H₁₆ from other potential isobaric compounds.

Causality of Experimental Choice: Electron Ionization (EI) is chosen as the ionization method due to its tendency to produce characteristic and reproducible fragmentation patterns for aromatic hydrocarbons, which aids in preliminary structural validation.

Expected Data: The mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at an m/z corresponding to the molecular weight of C₁₆H₁₆ (208.1252). The fragmentation pattern is key to confirming the proposed structure. The presence of a benzyl group typically leads to the formation of a stable tropylium cation.

| Ion | m/z (Expected) | Identity | Significance |

| [M]⁺˙ | 208 | C₁₆H₁₆⁺˙ | Molecular Ion |

| [M-29]⁺ | 179 | [M-C₂H₅]⁺ | Loss of the ethyl group via benzylic/allylic cleavage |

| [M-15]⁺ | 193 | [M-CH₃]⁺ | Loss of a methyl radical from the ethyl group |

| 91 | C₇H₇⁺ | Tropylium Ion | Characteristic fragment for benzyl moieties[3] |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Conditions:

-

Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-400.

-

-

Data Analysis: Identify the peak corresponding to the molecular ion and analyze the fragmentation pattern to find characteristic losses and daughter ions.

Vibrational and Electronic Spectroscopy: Probing Functional Groups and Conjugation

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 1,2-diphenyl-1-butene, IR is particularly powerful for distinguishing between the (E) and (Z) isomers.

Trustworthiness of the Protocol: The presence or absence of a specific band for the trans-alkene C-H bend is a highly reliable and long-established method for assigning stereochemistry in stilbene-like systems.[4]

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| 3100-3000 | Aromatic C-H Stretch | Confirms presence of phenyl rings |

| 2980-2850 | Aliphatic C-H Stretch | Confirms presence of the ethyl group |

| ~1650 | Alkene C=C Stretch | Indicates the carbon-carbon double bond (can be weak) |

| 1600, 1495, 1450 | Aromatic C=C Stretch | Confirms presence of phenyl rings |

| 970-960 | trans C-H Out-of-Plane Bend | Strong band, diagnostic for the (E)-isomer. Absent in the (Z)-isomer. [4] |

| 770-690 | Aromatic C-H Out-of-Plane Bend | Suggests phenyl ring substitution patterns |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

-

Analysis: Identify the key absorption bands and compare them to expected values, paying close attention to the 960-970 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic conjugation within the molecule. The extent of π-system delocalization differs between the isomers due to sterics.

Expertise & Experience: In the (Z)-isomer, steric hindrance between the cis-oriented phenyl and ethyl groups forces the phenyl rings to twist out of the plane of the double bond. This reduces π-orbital overlap, leading to a hypsochromic shift (shorter λₘₐₓ) and lower molar absorptivity (ε) compared to the more planar (E)-isomer, which allows for more effective conjugation.[5]

| Isomer | Expected λₘₐₓ | Expected Molar Absorptivity (ε) | Rationale |

| (E)-isomer | Longer wavelength | Higher | More planar structure, greater π-conjugation |

| (Z)-isomer | Shorter wavelength | Lower | Sterically hindered, less planar, reduced π-conjugation |

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., hexane or ethanol) of a precisely known concentration (e.g., 1 x 10⁻⁵ M).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the absorbance from 400 nm down to 200 nm using a matched pair of quartz cuvettes, with one containing the pure solvent as a reference.

-

Analysis: Determine the wavelength(s) of maximum absorbance (λₘₐₓ) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for the complete elucidation of the carbon-hydrogen framework and the definitive assignment of stereochemistry. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments is required.

¹H and ¹³C NMR: Assigning the Core Skeleton

1D NMR provides initial information on the chemical environments of the protons and carbons.

| ¹H NMR Data (Typical, in CDCl₃) | ¹³C NMR Data (Typical, in CDCl₃) | ||

| Assignment | δ (ppm) | Assignment | δ (ppm) |

| Aromatic-H | 7.40-7.10 (m, 10H) | Aromatic Quat-C | ~143, 138 |

| Vinylic-H | ~6.3 (t, J ≈ 7 Hz, 1H) | Vinylic-C | ~141, 126 |

| Allylic-CH₂ | ~2.4 (m, 2H) | Aromatic CH-C | ~129, 128, 127 |

| Methyl-CH₃ | ~1.1 (t, J ≈ 7.5 Hz, 3H) | Allylic-CH₂ | ~29 |

| Methyl-CH₃ | ~14 |

Note: Chemical shifts are predictive and can vary between isomers. The key is the pattern and the correlations established in 2D NMR.

2D NMR: Connecting the Pieces

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings. The key expected correlation is between the methyl protons (δ ~1.1), the allylic methylene protons (δ ~2.4), and the vinylic proton (δ ~6.3), confirming the butenyl fragment.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon, allowing for the unambiguous assignment of the ¹³C spectrum for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows 2- and 3-bond correlations between protons and carbons. This is crucial for connecting the fragments. For example, correlations from the vinylic proton to the carbons of the adjacent phenyl ring will confirm the overall connectivity of the molecule.

NOESY: The Key to Stereochemistry

The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å), regardless of their bonding. This makes the NOESY (Nuclear Overhauser Effect Spectroscopy) experiment the ultimate tool for distinguishing (E) and (Z) isomers.[6]

-

For the (E)-isomer: A strong NOE correlation is expected between the vinylic proton and the ortho-protons of the phenyl ring on the same carbon . Another key NOE will be seen between the allylic CH₂ protons and the ortho-protons of the second phenyl ring .

-

For the (Z)-isomer: A strong NOE correlation is expected between the vinylic proton and the allylic CH₂ protons . The NOE between the allylic protons and the adjacent phenyl ring would be significantly weaker or absent due to steric twisting.

Sources

- 1. 1,2-Diphenyl-1-butene | C16H16 | CID 10465658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-1,2-Diphenyl-1-butene | C16H16 | CID 11195137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ugto.mx [ugto.mx]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1,2-Diphenyl-1-butene: Core Identifiers, Synthesis, and Pharmacological Context

This guide provides a comprehensive technical overview of 1,2-diphenyl-1-butene, a key chemical entity with significant relevance in medicinal chemistry and drug development. We will delve into its core identifiers, stereoisomerism, physicochemical properties, and established synthetic routes. Critically, this document elucidates the molecule's foundational role as the structural core of Tamoxifen, the first-in-class Selective Estrogen Receptor Modulator (SERM). The insights and protocols herein are curated for researchers, chemists, and drug development professionals seeking a deeper understanding of this compound and its derivatives.

Chemical Identity and Core Identifiers

1,2-Diphenyl-1-butene is an unsaturated aromatic hydrocarbon.[1][2] Its structure features a butene chain with phenyl groups attached to the first and second carbon atoms of the double bond. This arrangement gives rise to geometric isomerism, resulting in two distinct stereoisomers: (Z)-1,2-diphenyl-1-butene (cis) and (E)-1,2-diphenyl-1-butene (trans). The spatial orientation of the phenyl groups relative to the double bond dictates the isomer, a critical distinction as stereochemistry often governs biological activity. The (Z)-isomer is particularly notable as it forms the core scaffold of Tamoxifen.[3][4]

The fundamental identifiers for both isomers are summarized below.

| Identifier | (Z)-1,2-diphenyl-1-butene | (E)-1,2-diphenyl-1-butene |

| IUPAC Name | [(Z)-1-phenylbut-1-en-2-yl]benzene[5] | [(E)-1-phenylbut-1-en-2-yl]benzene[6] |

| Molecular Formula | C₁₆H₁₆[1][5] | C₁₆H₁₆[6] |

| Molecular Weight | 208.30 g/mol [1][5] | 208.30 g/mol [6] |

| CAS Number | See Note Below | See Note Below |

| PubChem CID | 10465658[5] | 11195137[6] |

| InChIKey | BBHBYGXZJZWYMF-SQFISAMPSA-N[1][5] | BBHBYGXZJZWYMF-FYWRMAATSA-N[6] |

| Canonical SMILES | CCC(=C/C1=CC=CC=C1)\C2=CC=CC=C2[5] | CC/C(=C\C1=CC=CC=C1)/C2=CC=CC=C2[6] |

Note on CAS Numbers: While specific CAS numbers exist for various derivatives and related structures, a single, universally cited CAS number for each unsubstituted isomer is not consistently reported across major databases. Researchers should rely on specific identifiers like PubChem CID or the InChIKey for unambiguous identification. For instance, the related compound 2,4-diphenyl-1-butene has the CAS number 16606-47-6.[7]

Caption: Molecular structures of (Z) and (E) isomers of 1,2-diphenyl-1-butene.

Synthesis and Mechanistic Insights

The synthesis of 1,2-diphenyl-1-butene isomers typically involves the creation of a C-C bond followed by the formation of the double bond. A robust and well-established method is the reaction of an organometallic reagent with a ketone precursor, followed by acid-catalyzed dehydration. This approach provides excellent control over the core carbon skeleton.

The causality behind this strategy is twofold:

-

Grignard/Organolithium Addition: These powerful nucleophiles readily attack the electrophilic carbonyl carbon of a ketone like 1,2-diphenyl-1-propanone, forming a tertiary alcohol intermediate. The choice of an ethereal solvent (e.g., THF, diethyl ether) is critical as it stabilizes the organometallic reagent.[8]

-

Acid-Catalyzed Dehydration: The tertiary alcohol is subsequently protonated by a strong acid (e.g., p-toluenesulfonic acid).[8][9] This converts the hydroxyl group into a good leaving group (water), leading to the formation of a resonance-stabilized carbocation. Elimination of a proton from an adjacent carbon then generates the alkene. The reaction is often performed under Dean-Stark reflux to remove water, driving the equilibrium towards the product.[8] The stereochemical outcome (E vs. Z ratio) can be influenced by the reaction conditions and the steric bulk of the substituents.

Caption: General workflow for the synthesis of 1,2-diphenyl-1-butene.

Experimental Protocol: Synthesis of 1,2-Diphenyl-1-butene

This protocol is a representative example based on the principles of Grignard addition followed by dehydration.

Step 1: Formation of 1,2-Diphenyl-1-ethyl-1-propanol

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1,2-diphenyl-1-propanone (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of ethylmagnesium bromide in THF (1.1 eq) dropwise via a syringe, maintaining the temperature below 5°C. The causality for slow addition is to control the exothermic reaction and prevent side reactions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[8][9] This step neutralizes the excess Grignard reagent and the alkoxide intermediate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration to 1,2-Diphenyl-1-butene

-

Dissolve the crude alcohol from Step 1 in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.05 eq).[8][9]

-

Fit the flask with a Dean-Stark apparatus and a condenser and heat the mixture to reflux. Water will be collected in the trap, visually indicating the progress of the reaction.

-

Continue reflux until no more water is generated.

-

Cool the reaction mixture to room temperature and wash with a dilute aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

The resulting crude product, a mixture of (E) and (Z) isomers, can be purified by flash column chromatography on silica gel to separate the isomers if desired.

Pharmacological Relevance: The Tamoxifen Core

The primary significance of 1,2-diphenyl-1-butene in drug development lies in its identity as the central scaffold of Tamoxifen.[10][11] Tamoxifen is a non-steroidal SERM used extensively in the treatment and prevention of estrogen receptor (ER)-positive breast cancer.[3][4]

Its chemical name, (Z)-2-[4-(1,2-diphenyl-1-butenyl)phenoxy]-N,N-dimethylethanamine, explicitly contains the (Z)-1,2-diphenyl-1-butene core.[3][4] The additional dimethylaminoethoxyphenyl group is crucial for its pharmacological activity. This side chain allows the molecule to bind to the estrogen receptor, where it exerts tissue-specific effects.

Mechanism of Action:

-

In Breast Tissue (Antagonist): In estrogen-sensitive breast cancer cells, Tamoxifen binds to the estrogen receptor (ERα and ERβ) and acts as a competitive antagonist. It blocks the binding of the natural ligand, estradiol. The resulting Tamoxifen-ER complex recruits corepressor proteins to the DNA, inhibiting the transcription of estrogen-responsive genes that promote tumor growth.

-

In Other Tissues (Agonist): In tissues like the endometrium and bone, the Tamoxifen-ER complex can recruit coactivator proteins, leading to an estrogen-like (agonistic) effect. This dual activity is the hallmark of a SERM.

The 1,2-diphenyl-1-butene core provides the rigid, three-dimensional structure necessary to fit into the ligand-binding pocket of the estrogen receptor and orient the critical side chain for receptor modulation.

Caption: Simplified mechanism of Tamoxifen's antagonist action in breast cancer cells.

Safety and Handling

As a general class of aromatic hydrocarbons, 1,2-diphenyl-1-butene should be handled with standard laboratory precautions in a well-ventilated area or a chemical fume hood.[12][13]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[14]

-

Fire Hazard: The compound is flammable. Keep away from heat, sparks, and open flames.[12][15]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

1,2-Diphenyl-1-butene is more than a simple hydrocarbon; it is a molecule of significant academic and pharmaceutical interest. Its two stereoisomers, (E) and (Z), possess distinct spatial arrangements that are critical for their potential applications. The synthetic accessibility via foundational organic reactions like Grignard addition and dehydration makes it a versatile building block. Most importantly, its role as the structural cornerstone of Tamoxifen solidifies its importance in the field of medicinal chemistry, providing a classic example of how a specific chemical scaffold can be leveraged to create a life-saving therapeutic agent. Understanding its identifiers, synthesis, and biological context is essential for professionals engaged in the discovery and development of novel therapeutics.

References

-

PubChem. cis-1,2-Diphenyl-1-butene | C16H16 | CID 11195137. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1,2-Diphenyl-1-butene | C16H16 | CID 10465658. National Center for Biotechnology Information. Available from: [Link]

-

El-Sayed, M. T., et al. (2017). Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation. National Center for Biotechnology Information. Available from: [Link]

-

National Institute of Standards and Technology (NIST). 1,2-diphenyl-1-butene. NIST Chemistry WebBook. Available from: [Link]

-

PubChem. (E)-1,1-Diphenyl-2-butene | C16H16 | CID 13093143. National Center for Biotechnology Information. Available from: [Link]

-

National Institute of Standards and Technology (NIST). 1,2-diphenyl-1-butene - Gas Chromatography. NIST Chemistry WebBook. Available from: [Link]

-

National Center for Biotechnology Information (NCBI). 131I-Labeled [Z]-2-[4-(1,2-diphenyl-1-di-butenyl)-phenoxy]-N,N-dimethylethanamine. Available from: [Link]

-

NOVA Chemicals. Safety Data Sheet. Available from: [Link]

-

PubChem. Tamoxifen | C26H29NO | CID 2733526. National Center for Biotechnology Information. Available from: [Link]

-

Chemistry Stack Exchange. How to make 1,1-diphenyl-1-butene from benzophenone and 1-bromopropane? Available from: [Link]

-

National Institute of Standards and Technology (NIST). 2-Butene-1,4-dione, 1,4-diphenyl-. NIST Chemistry WebBook. Available from: [Link]

-

FAQ TQD. How to make 1,1-diphenyl-1-butene from benzophenone and 1-bromopropane? Available from: [Link]

-

Airgas. Safety Data Sheet. Available from: [Link]

-

National Institute of Standards and Technology (NIST). 1-Butene, 2,4-diphenyl. NIST Chemistry WebBook. Available from: [Link]

-

Organic Syntheses. (3-Chlorobutyl)benzene. Available from: [Link]

-

National Institute of Standards and Technology (NIST). 1-Butene, 2,4-diphenyl - Gas Chromatography. NIST Chemistry WebBook. Available from: [Link]

-

PubChem. (E)-1,2-Diphenylbut-2-ene | C16H16 | CID 6152777. National Center for Biotechnology Information. Available from: [Link]

-

Pharmaffiliates. 1,2-Diphenyl-1-(4-hydroxyphenyl)but-1-ene. Available from: [Link]

-

National Institute of Standards and Technology (NIST). (Z)-1,2-diphenyl-2-butene. NIST Chemistry WebBook. Available from: [Link]

-

PubChem. 2,4-Diphenyl-1-butene | C16H16 | CID 519286. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. 1,2-diphenyl-1-butene [webbook.nist.gov]

- 2. 1,2-diphenyl-1-butene [webbook.nist.gov]

- 3. Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 131I-Labeled [Z]-2-[4-(1,2-diphenyl-1-di-butenyl)-phenoxy]-N,N-dimethylethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 1,2-Diphenyl-1-butene | C16H16 | CID 10465658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cis-1,2-Diphenyl-1-butene | C16H16 | CID 11195137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4-Diphenyl-1-butene | C16H16 | CID 519286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Page loading... [guidechem.com]

- 10. Tamoxifen | C26H29NO | CID 2733526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Tamoxifen | Sigma-Aldrich [sigmaaldrich.com]

- 12. novachem.com [novachem.com]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Synthesis of (1-Phenyl-1-butenyl)benzene precursors

An In-depth Technical Guide to the Synthesis of (1-Phenyl-1-butenyl)benzene Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound scaffold, a core component of various tri- and tetra-arylethylene compounds, is of profound interest in medicinal chemistry and materials science. Its most notable application is as the foundational structure for Selective Estrogen Receptor Modulators (SERMs) like tamoxifen, a cornerstone therapy for estrogen receptor-positive breast cancer.[1][2][3] The biological activity of these molecules is critically dependent on their geometric isomerism, with the (Z)- and (E)-isomers often exhibiting vastly different pharmacological profiles.[4] Consequently, the stereoselective synthesis of these tetrasubstituted alkene precursors is a significant challenge that demands robust and controllable synthetic strategies.

This technical guide provides an in-depth exploration of the principal methodologies for synthesizing this compound precursors. Moving beyond a mere recitation of protocols, this document elucidates the mechanistic underpinnings and strategic considerations behind each synthetic choice, offering field-proven insights for the practicing scientist.

Retrosynthetic Analysis: Deconstructing the Core

A logical approach to the synthesis of the this compound core begins with a retrosynthetic analysis. By disconnecting the target molecule at key bonds, we can identify the most viable precursor molecules and corresponding synthetic strategies.

Sources

- 1. An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tamoxifen synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

Stereoisomers of 1,2-diphenyl-1-butene

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive examination of the stereoisomers of 1,2-diphenyl-1-butene, a molecule of significant interest in synthetic and medicinal chemistry. As a substituted stilbene analogue, its geometric isomers—(E) and (Z)—possess distinct three-dimensional structures that dictate their physical properties and biological activities. This document offers an in-depth exploration of the stereochemistry, synthesis, separation, and characterization of these isomers. Authored for researchers, scientists, and drug development professionals, this guide synthesizes foundational principles with practical, field-proven methodologies, emphasizing the causal relationships behind experimental choices and the critical importance of stereochemical integrity in scientific research.

Introduction: The Significance of Geometric Isomerism

In the landscape of molecular science, stereochemistry—the three-dimensional arrangement of atoms—is a paramount factor governing the function and properties of a compound. For molecules with restricted rotation around a double bond, such as 1,2-diphenyl-1-butene, this principle manifests as geometric isomerism. The two resulting stereoisomers, designated (E) and (Z), are not superimposable and often exhibit divergent physical, chemical, and biological profiles.

The differential interaction of stereoisomers with chiral biological systems, such as enzymes and receptors, is a cornerstone of modern drug development.[1][2] One isomer may elicit a desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects.[3] Consequently, the ability to selectively synthesize, separate, and characterize individual stereoisomers is a critical capability in the pharmaceutical and life sciences industries. The U.S. Food and Drug Administration (FDA) has established guidelines that underscore the necessity of understanding the stereochemical composition of new drug entities early in the development process.[4]

This guide delves into the specifics of the (E) and (Z) isomers of 1,2-diphenyl-1-butene, presenting a logical framework from fundamental structure to practical application. We will explore synthetic strategies, robust separation protocols, and definitive analytical techniques, providing the scientific community with a detailed and actionable resource.

Stereochemistry of 1,2-diphenyl-1-butene

1,2-Diphenyl-1-butene (C₁₆H₁₆) possesses a carbon-carbon double bond where each carbon atom is attached to two different substituent groups, giving rise to geometric isomerism.[5] The isomers are designated using the Cahn-Ingold-Prelog (CIP) priority system.

-

At the C1 carbon: The phenyl group has a higher priority than the hydrogen atom.

-

At the C2 carbon: The phenyl group has a higher priority than the ethyl group.

This leads to the following assignments:

-

(Z)-1,2-diphenyl-1-butene: The high-priority groups (the two phenyl rings) are on the same side (Zusammen) of the double bond. This is also referred to as the cis-isomer.[6][7]

-

(E)-1,2-diphenyl-1-butene: The high-priority groups are on opposite sides (Entgegen) of the double bond. This is the trans-isomer.[8]

Due to steric hindrance between the two bulky phenyl groups in the (Z)-isomer, the (E)-isomer is generally the more thermodynamically stable of the two.

Synthesis and Separation of Stereoisomers

The synthesis of substituted alkenes often results in a mixture of (E) and (Z) isomers. The ratio of these isomers is highly dependent on the reaction mechanism and conditions.

Synthetic Methodologies

Two classical and effective methods for forming the double bond in 1,2-diphenyl-1-butene are the Wittig reaction and the dehydration of a precursor alcohol.

-

Wittig Reaction: This reaction provides a powerful route to alkenes from carbonyl compounds. For synthesizing 1,2-diphenyl-1-butene, one could react deoxybenzoin (1,2-diphenyl-1-ethanone) with an ethyl-derived phosphorus ylide. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; non-stabilized ylides, such as the one derived from ethyltriphenylphosphonium bromide, typically favor the formation of the (Z)-alkene.[9][10]

-

Alcohol Dehydration: Acid-catalyzed dehydration of 1,2-diphenyl-1-butanol would also yield 1,2-diphenyl-1-butene. This method often produces a mixture of isomers, with the product ratio tending towards the more thermodynamically stable (E)-isomer, especially under equilibrating conditions.

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. STEREOCHEMISTRY AND ITS ROLE IN DRUG DESIGN | Semantic Scholar [semanticscholar.org]

- 3. iipseries.org [iipseries.org]

- 4. fda.gov [fda.gov]

- 5. chemistry -isomers-stereoisomers [dynamicscience.com.au]

- 6. cis-1,2-Diphenyl-1-butene | C16H16 | CID 11195137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,2-Diphenyl-1-butene | C16H16 | CID 10465658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (E)-1,2-diphenyl-2-butene [webbook.nist.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the IUPAC Nomenclature of Diphenylbutene Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The diphenylbutene scaffold is a core structural motif in various pharmacologically active molecules, including selective estrogen receptor modulators (SERMs) like tamoxifen. Precise communication and documentation in research and development necessitate an unambiguous system for naming these compounds. This guide provides a detailed exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the positional and geometric isomers of diphenylbutene. It moves beyond a simple recitation of rules, offering a systematic protocol grounded in the principles of chemical structure and stereochemistry to empower professionals in accurately identifying and naming these critical compounds.

Foundational Principles: Nomenclature of Substituted Alkenes

The IUPAC system for naming organic compounds is designed to provide a unique and unambiguous name for every distinct chemical structure[1][2]. For diphenylbutene isomers, the nomenclature is built upon the foundational rules for alkenes, which are hydrocarbons containing at least one carbon-carbon double bond[3][4].

The core principles are as follows:

-

Parent Chain Identification : The longest continuous carbon chain that includes the carbon-carbon double bond is designated as the parent chain[1][4]. For all diphenylbutene isomers, this is a four-carbon chain, hence the root name "-but-".

-

Suffix Designation : The presence of the double bond is indicated by changing the suffix from "-ane" to "-ene".

-

Numbering the Parent Chain : The chain is numbered from the end that gives the first carbon of the double bond the lowest possible number (locant)[3][4]. This locant is placed before the "-ene" suffix (e.g., but-1-ene, but-2-ene). The double bond's position takes precedence over the positions of substituent groups[3].

-

Identifying and Naming Substituents : The phenyl groups (C₆H₅) are treated as substituents on the butene chain. Their positions are indicated by the number of the carbon atom to which they are attached[5].

The logical workflow for naming these compounds can be visualized as a decision-making process, starting with the identification of the core butene structure.

Caption: IUPAC Naming Workflow for Diphenylbutenes.

Positional Isomerism in Diphenylbutene

Positional isomers have the same molecular formula and carbon skeleton but differ in the location of the double bond or the substituent groups[6][7]. For diphenylbutene (C₁₆H₁₆), this leads to a variety of distinct structures based on where the double bond and two phenyl groups are placed.

But-1-ene Backbone

When the double bond is between carbons 1 and 2, the following positional isomers are possible:

-

1,1-Diphenylbut-1-ene : Both phenyl groups are on C1.

-

1,2-Diphenylbut-1-ene : One phenyl group is on C1, the other on C2.

-

1,3-Diphenylbut-1-ene : One phenyl group is on C1, the other on C3.

-

1,4-Diphenylbut-1-ene : One phenyl group is on C1, the other on C4.

-

2,3-Diphenylbut-1-ene : One phenyl group is on C2, the other on C3.

-

2,4-Diphenylbut-1-ene : One phenyl group is on C2, the other on C4.

-

3,3-Diphenylbut-1-ene : Both phenyl groups are on C3.

-

3,4-Diphenylbut-1-ene : One phenyl group is on C3, the other on C4.

-

4,4-Diphenylbut-1-ene : Both phenyl groups are on C4[8].

But-2-ene Backbone

When the double bond is between carbons 2 and 3, the potential isomers are:

-

1,1-Diphenylbut-2-ene : Both phenyl groups are on C1.

-

1,2-Diphenylbut-2-ene : One phenyl group is on C1, the other on C2.

-

1,4-Diphenylbut-2-ene : Phenyl groups are on C1 and C4[9].

-

2,3-Diphenylbut-2-ene : Phenyl groups are on C2 and C3[10][11].

Geometric Isomerism: The E/Z Nomenclature System

For many of the positional isomers, the restricted rotation around the carbon-carbon double bond gives rise to stereoisomers known as geometric isomers[12]. While the cis/trans notation is suitable for simple alkenes, the IUPAC-preferred method for complex or ambiguously substituted alkenes is the E/Z system [12][13]. This system is essential for accurately naming most diphenylbutene isomers.

The E/Z system is based on the Cahn-Ingold-Prelog (CIP) priority rules , which rank the substituents on each carbon of the double bond[13][14].

-

Z Isomer : From the German zusammen ("together"), this descriptor is used when the two higher-priority groups are on the same side of the double bond[12][13].

-

E Isomer : From the German entgegen ("opposite"), this descriptor is used when the two higher-priority groups are on opposite sides of the double bond[12][13].

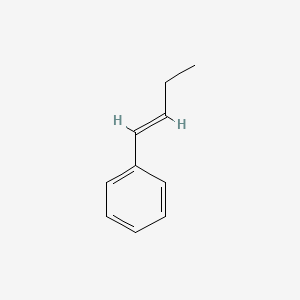

Caption: High priority groups on the same (Z) or opposite (E) side.

Experimental Protocol: Assigning E/Z Configuration

This protocol provides a self-validating method to determine the geometric configuration of a diphenylbutene isomer.

Step 1: Isolate the Double Bond Identify the two carbon atoms involved in the double bond (e.g., C1 and C2, or C2 and C3).

Step 2: Analyze the First Carbon of the Double Bond

-

Identify the two atoms or groups directly attached to this carbon.

-

Causality : Geometric isomerism is only possible if the two groups attached to a single carbon of the double bond are different. If they are identical, no E/Z isomerism exists for that double bond.

-

Assign priorities based on the CIP rules: The atom with the higher atomic number gets higher priority.

-

Example: A phenyl group (-C₆H₅) has priority over an ethyl group (-CH₂CH₃) because the first atom in both is carbon (a tie), but the phenyl carbon is bonded to two other carbons within the ring, while the ethyl carbon is bonded to one carbon and two hydrogens.

-

Step 3: Analyze the Second Carbon of the Double Bond

-

Repeat the process from Step 2 for the second carbon of the double bond, assigning priorities to its two substituents.

Step 4: Determine the Final Descriptor

-

Compare the positions of the two high-priority groups (one from each carbon).

-

If they are on the same side of the double bond axis, the configuration is (Z) .

-

If they are on opposite sides, the configuration is (E) .

-

This descriptor, enclosed in parentheses and followed by a hyphen, is placed at the beginning of the IUPAC name.

Case Study: 1,2-Diphenylbut-1-ene

-

C1 Substituents : A phenyl group and a hydrogen atom. Phenyl (C) has higher priority than hydrogen (H).

-

C2 Substituents : A phenyl group and an ethyl group. Phenyl has higher priority than ethyl.

-

(Z)-1,2-Diphenylbut-1-ene : The two high-priority phenyl groups are on the same side[15][16].

-

(E)-1,2-Diphenylbut-1-ene : The two high-priority phenyl groups are on opposite sides[17].

Summary of Key Diphenylbutene Isomers and Their IUPAC Names

The following table summarizes the systematic IUPAC names for several common diphenylbutene isomers, integrating both positional and geometric considerations.

| Structure Description | Base Name | Geometric Isomerism? | Full IUPAC Name(s) |

| Phenyl groups on C1 and C2, double bond at C1. | 1,2-Diphenylbut-1-ene | Yes | (E)-1,2-Diphenylbut-1-ene17-1,2-Diphenylbut-1-ene[15][16] |

| Phenyl groups on C1 and C3, double bond at C1. | 1,3-Diphenylbut-1-ene | Yes | (E)-1,3-Diphenyl-1-butene18-1,3-Diphenyl-1-butene[19] |

| Phenyl groups on C1 and C4, double bond at C2. | 1,4-Diphenylbut-2-ene | Yes | (E)-1,4-Diphenylbut-2-ene9-1,4-Diphenylbut-2-ene[9] |

| Phenyl groups on C2 and C3, double bond at C2. | 2,3-Diphenylbut-2-ene | Yes | (E)-2,3-Diphenylbut-2-ene10-2,3-Diphenylbut-2-ene[20] |

| Both phenyl groups on C1, double bond at C1. | 1,1-Diphenylbut-1-ene | No | 1,1-Diphenylbut-1-ene[21] |

| Phenyl groups on C2 and C3, double bond at C1. | 2,3-Diphenylbut-1-ene | No (C1 has 2 H's) | 2,3-Diphenylbut-1-ene[22] |

| Both phenyl groups on C4, double bond at C1. | 4,4-Diphenylbut-1-ene | No (C1 has 2 H's) | 4,4-Diphenylbut-1-ene[8] |

Note on Preferred IUPAC Names (PINs): In some contexts, particularly when a ring structure is present, IUPAC may prefer a name where benzene is the parent hydride[23][24]. For example, (Z)-1,2-diphenylbut-1-ene can also be named [(Z)-1-phenylbut-1-en-2-yl]benzene[15]. However, the names treating butene as the parent chain are widely used and understood in general nomenclature.

References

-

University of Calgary. cis- and trans-alkenes. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10465658, 1,2-Diphenyl-1-butene. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11195137, cis-1,2-Diphenyl-1-butene. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5354461, (Z)-1,3-Diphenyl-1-butene. Available at: [Link]

-

Wikipedia. Cis–trans isomerism. Available at: [Link]

-

Química Orgánica. IUPAC Nomenclature Rules for Alkenes. Available at: [Link]

-

Bluefield Esports. cis trans naming rules. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5354163, trans-2,3-Diphenyl-2-butene. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13093143, (E)-1,1-Diphenyl-2-butene. Available at: [Link]

-

National Institute of Standards and Technology. 1,2-diphenyl-1-butene in NIST Chemistry WebBook. Available at: [Link]

-

National Institute of Standards and Technology. 1,4-diphenyl-1-butene in NIST Chemistry WebBook. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 66182, 1,4-Diphenylbutane. Available at: [Link]

-

Chemistry LibreTexts. The E-Z system for naming alkenes. Available at: [Link]

-

National Institute of Standards and Technology. 1,2-diphenyl-1-butene in NIST Chemistry WebBook. Available at: [Link]

-

National Institute of Standards and Technology. 1,4-diphenyl-1-butene in NIST Chemistry WebBook. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 219991, 2,3-Diphenyl-2-butene. Available at: [Link]

-

National Institute of Standards and Technology. (E)-1,2-diphenyl-2-butene in NIST Chemistry WebBook. Available at: [Link]

-

Wikipedia. IUPAC nomenclature of organic chemistry. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11020538, 1,1-Diphenyl-3-buten-1-ol. Available at: [Link]

-

VCC Learning Centre. Naming Organic Compounds Practice. Available at: [Link]

-

Stenutz. cis-2,3-diphenyl-2-butene. Available at: [Link]

-

Chemistry LibreTexts. Nomenclature of Alkenes. Available at: [Link]

-

National Institute of Standards and Technology. Benzene, 1,1'-(3-methyl-1-propene-1,3-diyl)bis- in NIST Chemistry WebBook. Available at: [Link]

-

Chemistry Stack Exchange. Naming of a Hydrocarbon with a Benzene Functional Group. Available at: [Link]

-

Study Mind. E/Z Isomerism. Available at: [Link]

-

Clark, J. Short Summary of IUPAC Nomenclature of Organic Compounds. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11830650, 4,4-Diphenyl-1-butene. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 568911, 1,3-Diphenyl-1,3-butanediol. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13093144, 2,3-Diphenyl-1-butene. Available at: [Link]

-

Sign In. Isomers and Naming Based on According to IUPAC Nomenclature. Available at: [Link]

-

Stenutz. (E)-1,3-diphenyl-1-butene. Available at: [Link]

-

Stenutz. 1,1-diphenyl-1-butene. Available at: [Link]

-

Chemistry Stack Exchange. Why is this compound named (Z)-but-2-ene-1,1-diyldibenzene and not (Z)-1,1-diphenylbut-2-ene. Available at: [Link]

-

E AND Z ALKENE ISOMERS. Available at: [Link]

-

Doc Brown's Chemistry. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules. Available at: [Link]

-

National Institute of Standards and Technology. 1-Phenyl-1-butene in NIST Chemistry WebBook. Available at: [Link]

-

IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Chapter P-9. Available at: [Link]

-

IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Chapter P-4. Available at: [Link]

-

The Student Room. Isomers (position and functional group). Available at: [Link]

-

Vedantu. But2ene and but1ene are isomers a Positional b Functional class 11 chemistry CBSE. Available at: [Link]

-

Quora. What are the isomers of Butene?. Available at: [Link]

Sources

- 1. cuyamaca.edu [cuyamaca.edu]

- 2. app.pandai.org [app.pandai.org]

- 3. IUPAC Nomenclature Rules for Alkenes | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 6. thestudentroom.co.uk [thestudentroom.co.uk]

- 7. But2ene and but1ene are isomers a Positional b Functional class 11 chemistry CBSE [vedantu.com]

- 8. 4,4-Diphenyl-1-butene | C16H16 | CID 11830650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. trans-2,3-Diphenyl-2-butene | C16H16 | CID 5354163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,3-Diphenyl-2-butene | C16H16 | CID 219991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

- 15. 1,2-Diphenyl-1-butene | C16H16 | CID 10465658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 1,2-diphenyl-1-butene [webbook.nist.gov]

- 17. cis-1,2-Diphenyl-1-butene | C16H16 | CID 11195137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. (E)-1,3-diphenyl-1-butene [stenutz.eu]

- 19. (Z)-1,3-Diphenyl-1-butene | C16H16 | CID 5354461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. cis-2,3-diphenyl-2-butene [stenutz.eu]

- 21. 1,1-diphenyl-1-butene [stenutz.eu]

- 22. 2,3-Diphenyl-1-butene | C16H16 | CID 13093144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]

Natural occurrence of stilbene derivatives

An In-Depth Technical Guide to the Natural Occurrence of Stilbene Derivatives

Abstract

Stilbenoids are a class of plant secondary metabolites characterized by a C6-C2-C6 backbone, which play a crucial role in plant defense mechanisms as phytoalexins.[1][2] Their synthesis is induced in response to biotic and abiotic stresses such as fungal infection and UV radiation.[3][4] This guide provides a comprehensive overview of the natural occurrence of stilbene derivatives, beginning with their biosynthesis via the phenylpropanoid pathway, catalyzed by the key enzyme stilbene synthase.[5][6] We will explore their heterogeneous distribution across the plant kingdom, with notable concentrations in families such as Vitaceae, Fabaceae, and Polygonaceae.[7][8] The guide details the chemical diversity of these compounds, from simple monomers like resveratrol to complex oligomers and glycosylated forms.[9] Furthermore, we present a validated, step-by-step protocol for the extraction, isolation, and analysis of stilbenoids from plant matrices, supported by a discussion of authoritative analytical techniques such as HPLC and Mass Spectrometry. This document serves as a technical resource for professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents derived from these potent bioactive molecules.

Introduction to Stilbenoids

Stilbenoids represent a specialized class of polyphenolic compounds found with a limited but heterogeneous distribution throughout the plant kingdom.[8][10] Structurally, they are defined by a 1,2-diphenylethylene backbone (C6-C2-C6), which can exist in two stereoisomeric forms, cis-(Z) and trans-(E), with the trans-isomer being the more common and stable form found in nature.[9] These compounds are secondary metabolites, meaning they are not essential for the primary growth and development of the plant but are instead crucial for survival and interaction with the environment.[5]

The scientific community's interest in stilbenoids has grown exponentially, largely driven by the "French Paradox"—the observation of low coronary heart disease mortality in a French population despite a diet rich in saturated fats, a phenomenon partly attributed to the consumption of red wine.[11][12] The most famous member of this class, resveratrol (trans-3,5,4'-trihydroxystilbene), is found in grapes and wine and has been extensively studied for its wide range of biological activities, including antioxidant, anti-inflammatory, cardioprotective, and cancer chemopreventive properties.[3][13][14]

In plants, stilbenoids function primarily as phytoalexins, which are antimicrobial compounds synthesized de novo in response to pathogen attack or environmental stress.[9][13] This defensive role explains their accumulation in tissues most exposed to external threats, such as the skin of fruits and the heartwood of trees.[1][15] To date, over 400 distinct stilbene derivatives have been identified, ranging from simple monomers to highly complex oligomers, glycosides, and prenylated forms, each with potentially unique biological activities.[9][16] This structural diversity makes the stilbenoid family a rich reservoir for the discovery of new pharmacologically active agents.

Biosynthesis of Stilbenoids

The formation of stilbenoids in plants is a sophisticated process originating from the general phenylpropanoid pathway, which is also responsible for synthesizing a vast array of other critical secondary metabolites like flavonoids and lignins.[5][9] The pathway begins with the aromatic amino acid L-phenylalanine.

The key enzymatic step that channels precursors toward stilbene formation is catalyzed by Stilbene Synthase (STS) , a type III polyketide synthase (PKS).[5][17] STS facilitates a crucial condensation reaction: it combines one molecule of a cinnamoyl-CoA derivative (most commonly p-coumaroyl-CoA) with three molecules of malonyl-CoA.[9][18] This reaction proceeds through the sequential addition of three acetate units, followed by a specific intramolecular cyclization and aromatization sequence that is distinct from the one used by the closely related enzyme, Chalcone Synthase (CHS).[18][19]

The causality for this pathway divergence lies in the folding of the polyketide intermediate within the enzyme's active site. While CHS leads to the formation of naringenin chalcone (the precursor to all flavonoids), STS catalyzes an alternative cyclization to produce the stilbene backbone.[18] This evolutionary divergence of STS from the more ubiquitous CHS appears to have occurred independently multiple times in different plant lineages, allowing for the production of these potent defense compounds in specific species.[5][19] The expression of STS genes is tightly regulated and is often induced by external stimuli, such as fungal elicitors, UV light, or physical wounding, ensuring that stilbenes are produced precisely when and where they are needed for defense.[4][20]

Caption: Core biosynthesis pathway for resveratrol, a primary stilbene derivative.

Distribution in the Plant Kingdom

Stilbenoids are not ubiquitously distributed; their presence is confined to a taxonomically diverse but limited number of plant families.[7] This sporadic occurrence is directly linked to the presence of the key biosynthetic enzyme, stilbene synthase (STS).[21] The major dietary sources of stilbenes for humans come from a few well-known plant families, particularly grapes and peanuts.[22][23] Research has identified stilbenes in at least 72 plant species across 31 genera and 12 families.[9] The Vitaceae family, especially the genus Vitis (grapevines), is arguably the richest and most studied source of stilbenoid diversity, producing a wide array of monomers and complex oligomers.[7][10]

The following table summarizes the major plant sources and the principal stilbene derivatives identified within them. This data is critical for researchers seeking to isolate specific stilbenoids or to identify novel plant sources.

| Plant Family | Representative Species | Primary Tissue | Key Stilbene Derivatives Identified | References |

| Vitaceae | Vitis vinifera (Grape) | Skin, Seeds, Stems, Roots | trans-Resveratrol, Piceid, Piceatannol, ε-Viniferin, δ-Viniferin, Vitisin B | [7][11][15] |

| Fabaceae | Arachis hypogaea (Peanut) | Kernels, Roots, Sprouts | trans-Resveratrol, Piceid, Arachidin-1, Arachidin-3, Prenylated derivatives | [9][24][25][26] |

| Polygonaceae | Polygonum cuspidatum (Japanese Knotweed) | Roots, Rhizomes | trans-Resveratrol, Piceid (Resveratrol-3-O-β-glucoside), Piceatannol glucoside | [27][28][29] |

| Pinaceae | Pinus spp. (Pine) | Heartwood, Bark | Pinosylvin, Dihydropinosylvin, Pterostilbene | [1][5] |

| Gnetaceae | Gnetum spp. | Stems, Leaves | Gnetol, Gnetin C, ε-Viniferin | [7][9] |

| Moraceae | Morus spp. (Mulberry) | Wood, Leaves, Fruit | Oxyresveratrol, Mulberroside A | [7][9] |

| Various | Vaccinium spp. (Blueberry, Cranberry), Fragaria spp. (Strawberry) | Fruit (Berries) | trans-Resveratrol, Pterostilbene, Piceatannol | [30][31][32][33] |

Chemical Diversity of Natural Stilbenoids

The basic stilbene scaffold serves as a template for extensive biochemical modification, resulting in a vast library of over 400 known natural derivatives.[9] This structural diversification is primarily achieved through hydroxylation, O-methylation, glycosylation, prenylation, and oligomerization.[9][30]

-

Monomers: These are the fundamental building blocks. The most common are resveratrol (3,5,4'-trihydroxystilbene), piceatannol (3,5,3',4'-tetrahydroxystilbene), and pinosylvin (3,5-dihydroxystilbene).[1][9] Further modification by O-methylation yields compounds like pterostilbene (3,5-dimethoxy-4'-hydroxystilbene), which often exhibits enhanced bioavailability and biological activity compared to its hydroxylated parent, resveratrol.[13]

-

Glycosides: To increase solubility and stability for transport and storage within the plant cell, stilbenes are frequently conjugated with sugar moieties, most commonly glucose.[30] The most prevalent stilbene glycoside is piceid , which is resveratrol-3-O-β-D-glucopyranoside.[34][27] Other examples include astringin (piceatannol-3-O-β-D-glucopyranoside).[30]

-

Oligomers: Plants can enzymatically couple stilbene monomers through oxidative processes to form dimers, trimers, tetramers, and even more complex polymers. These oligostilbenoids represent a significant expansion of structural and biological diversity. They are particularly abundant in families like Vitaceae and Dipterocarpaceae.[7] Notable examples from grapes include the resveratrol dimers ε-viniferin and δ-viniferin , and the tetramer vitisin B .

-

Prenylated Stilbenoids: The attachment of isoprenoid groups (prenylation) to the stilbene core is another important modification, commonly observed in the Fabaceae family (e.g., peanuts).[16][26] Compounds like arachidin-1 and arachidin-3 are examples of prenylated stilbenoids that exhibit potent biological activities.[24]

Methodologies for Extraction, Isolation, and Analysis

The successful study of stilbene derivatives hinges on robust and validated methodologies for their extraction from complex plant matrices and their subsequent purification and analysis. The choice of protocol is dictated by the chemical nature of the target stilbenoids (e.g., polarity, stability) and the composition of the source material.

Experimental Protocol: General Extraction and Fractionation

This protocol provides a self-validating system for the extraction and isolation of moderately polar stilbenes (e.g., resveratrol, piceid) from dried plant material, adapted from methodologies used for Polygonum cuspidatum.[34][27][35] The causality behind each step is to systematically remove interfering compounds and enrich the desired stilbenoids.

Step 1: Sample Preparation

-

Action: Dry the plant material (e.g., roots, stems) at 40-50°C until constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

-

Causality: Drying prevents enzymatic degradation of the stilbenes. Grinding increases the surface area, maximizing extraction efficiency.

Step 2: Initial Solvent Extraction

-

Action: Macerate or sonicate the powdered plant material with 80% methanol (MeOH) or ethanol (EtOH) (1:10 w/v) at room temperature for 24 hours. Repeat the extraction three times.

-

Causality: A hydroalcoholic solvent is effective for extracting a broad range of polyphenols, including both free aglycones and more polar glycosides. Repetitive extraction ensures near-complete recovery.

Step 3: Solvent Partitioning and Fractionation

-

Action: Combine the extracts and evaporate the solvent under reduced pressure to yield a crude aqueous residue. Sequentially partition this residue against solvents of increasing polarity, such as n-hexane, followed by ethyl acetate (EtOAc), and finally n-butanol (n-BuOH).

-

Causality: This liquid-liquid partitioning separates compounds based on polarity. Hexane removes highly nonpolar compounds like lipids and chlorophyll. Ethyl acetate will extract moderately polar compounds, including resveratrol and other stilbene aglycones.[34] The n-butanol fraction will contain the highly polar glycosides like piceid.

Step 4: Chromatographic Purification

-

Action: Subject the target fraction (e.g., the EtOAc fraction) to column chromatography over silica gel. Elute with a gradient solvent system, typically starting with hexane and gradually increasing the polarity with ethyl acetate.

-

Causality: Silica gel chromatography separates compounds based on their affinity for the stationary phase. The gradient elution allows for the sequential recovery of compounds with different polarities.

Step 5: High-Performance Liquid Chromatography (HPLC) Purification

-

Action: Further purify the fractions obtained from column chromatography using semi-preparative Reversed-Phase HPLC (RP-HPLC). Use a C18 column with a mobile phase gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.

-

Causality: RP-HPLC provides high-resolution separation, which is essential for isolating individual stilbene compounds to a high degree of purity.[34][27] The acidic modifier improves peak shape and ionization for subsequent mass spectrometry analysis.

Analytical Techniques for Identification and Quantification

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Diode Array Detector (DAD) or UV detector is the cornerstone of stilbene analysis. Stilbenes exhibit characteristic UV absorbance maxima, allowing for their detection and quantification against a known standard (e.g., resveratrol).

-

Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides definitive structural information. Electrospray ionization (ESI) is commonly used. High-resolution MS (e.g., TOF or Orbitrap) can provide accurate mass measurements to determine elemental composition, while tandem MS (MS/MS) experiments reveal fragmentation patterns that are crucial for structural elucidation of known and novel stilbenes.[34]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the unambiguous structural determination of novel compounds, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are indispensable.[34][27]

Caption: A general experimental workflow for the isolation and analysis of stilbenes.

Conclusion and Future Perspectives

Stilbene derivatives represent a fascinating and pharmacologically significant class of natural products. Their occurrence, while not universal, is prominent in several plant families, where they serve as key defense molecules. The biosynthesis, initiated by the pivotal enzyme stilbene synthase, gives rise to a remarkable diversity of structures, from the well-studied resveratrol to complex oligomers whose biological activities are still being uncovered.

For researchers and drug development professionals, the methodologies for extracting, purifying, and identifying these compounds are mature yet continuously evolving. The combination of traditional chromatographic techniques with modern high-resolution mass spectrometry and NMR provides a powerful toolkit for natural product discovery.

Future research should focus on several key areas:

-

Bio-prospecting: Many plant species known to contain stilbenes have not been fully characterized. A systematic investigation of these sources could lead to the discovery of novel stilbenoid structures with unique therapeutic potential.

-

Oligostilbenoids: The biological activities of the more complex oligomeric stilbenes are significantly under-investigated compared to resveratrol. Their unique structures may offer novel mechanisms of action.

-

Biosynthetic Engineering: A deeper understanding of the regulation of the stilbene biosynthesis pathway could enable the metabolic engineering of plants or microorganisms to produce high quantities of specific, high-value stilbenoids.[36]

-

Clinical Validation: While preclinical data is abundant, more rigorous, well-designed clinical trials are necessary to translate the therapeutic promise of compounds like resveratrol and pterostilbene into tangible human health benefits.[14]

By continuing to explore the rich chemical tapestry woven by nature, the field of stilbenoid research is poised to deliver the next generation of functional foods, nutraceuticals, and pharmaceuticals.

References

- Burns, J., Yokota, T., Ashihara, H., Lean, M. E., & Crozier, A. (2002). Isolation and identification of stilbenes in two varieties of Polygonum cuspidatum. Journal of Agricultural and Food Chemistry, 50(2), 253-256.

- BenchChem. (2025).

- Varoni, E. M., et al. (2021). Impact of Environmental Factors on Stilbene Biosynthesis. Plants, 10(1), 90.

- De Filippis, B. (2018). Stilbene-based compounds: from synthesis to biological activities. 10th World Congress on Medicinal Chemistry and Drug Design.

- Rivière, C., Pawlus, A. D., & Mérillon, J. M. (2012). Natural stilbenoids: Distribution in the plant kingdom and chemotaxonomic interest in Vitaceae. Natural Product Reports, 29(11), 1317-1333.

- Shen, T., Wang, X. N., & Lou, H. X. (2009). Biological Activities of Stilbenoids. Planta Medica, 75(6), 573-586.

- MDPI Encyclopedia. (n.d.). Stilbene Biosynthesis. Encyclopedia MDPI.

- Rivière, C., Pawlus, A. D., & Mérillon, J. M. (2012). Natural stilbenoids: distribution in the plant kingdom and chemotaxonomic interest in Vitaceae. Natural Product Reports, 29(11), 1317-1333.

- Bavaresco, L. (2003). Stilbene compounds: from the grapevine to wine. Drugs under experimental and clinical research, 29(5-6), 183-187.

- Scilit. (2012). Natural stilbenoids: distribution in the plant kingdom and chemotaxonomic interest in Vitaceae.

- Rivière, C., Pawlus, A. D., & Mérillon, J. M. (2012). Natural stilbenoids: distribution in the plant kingdom and chemotaxonomic interest in Vitaceae.

- Various Authors. (2024).

- Jeandet, P., et al. (2010). Biosynthesis, metabolism, molecular engineering, and biological functions of stilbene phytoalexins in plants. Biochimie, 92(9), 1187-1203.

- Burns, J., et al. (2000). Isolation and Identification of Stilbenes in Two Varieties of Polygonum cuspidatum. Journal of Agricultural and Food Chemistry, 48(2), 253-256.

- Zhang, H., et al. (2019). Novel functional food from an invasive species Polygonum cuspidatum: safety evaluation, chemical composition, and hepatoprotective effects. Food Science & Nutrition, 7(10), 3233-3245.

- Rengasamy, K. R. R., et al. (2021).

- Dubrovina, A. S., & Kiselev, K. V. (2017). Regulation of stilbene biosynthesis in plants. Planta, 246(4), 597-623.

- Burns, J., et al. (2000). Isolation and identification of stilbenes in two varieties of Polygonum cuspidatum. Journal of Agricultural and Food Chemistry, 48(2), 253-256.

- Salehi, B., et al. (2019). Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview. International Journal of Molecular Sciences, 20(13), 3141.

- ResearchGate. (2025).

- Wikipedia. (n.d.). Stilbenoid.

- Błaszczyk, A., Sady, S., & Sielicka, M. (2018). The stilbene profile in edible berries. European Food Research and Technology, 244(10), 1711-1723.

- Pezet, R., et al. (2004). Stilbenes: biomarkers of grapevine resistance to fungal diseases. OENO One, 38(4), 217-224.

- Duarte, N., et al. (2021). Stilbenoids in grapes and wine. In Handbook of Dietary Phytochemicals. Springer.

- Grokipedia. (2026). Trihydroxystilbene synthase.

- Cantos, E., et al. (2003). Postharvest UV-C-Irradiated Grapes as a Potential Source for Producing Stilbene-Enriched Red Wines. Journal of Agricultural and Food Chemistry, 51(5), 1208-1214.

- Yoshikawa, M., et al. (2001). Stilbene Glycoside Sulfates from Polygonum cuspidatum.

- Tulipani, S., et al. (2011). The phenolic compounds in berries: Beneficial effects on human health. Journal of Agricultural and Food Chemistry, 59(18), 9831-9840.

- Chiou, R. Y. Y., et al. (2017). Discovery of New Stilbene Antioxidants of the Bio-Elicited Peanut Sprout Powder (BPSP) and Longevity Extension of Mice Fed with BPSP-Supplemented Diets. Food and Nutrition Sciences, 8(1), 141-162.

- Sobolev, V. S., & Dorner, J. W. (2002). Production of stilbenoids and phenolic acids by the peanut plant at early stages of growth. Journal of agricultural and food chemistry, 50(13), 3631-3635.

- ResearchGate. (n.d.). Resveratrol contents in peanut (Arachis hypogaea) and peanut products.

- Chen, R. S., et al. (2011). Relevant Enzymes, Genes and Regulation Mechanisms in Biosynthesis Pathway of Stilbenes. American Journal of Plant Sciences, 2(5), 635-643.

- Ask Ayurveda. (2026). Phytochemicals in Food – Uses, Benefits & Food Sources.

- ResearchGate. (2025).

- ResearchGate. (n.d.). Sources of stilbene derivatives as potential antioxidant compounds.

- Sun, B., et al. (2006). Stilbenes: Quantitative extraction from grape skins, contribution of grape solids to wine and variation during wine maturation. Analytica Chimica Acta, 563(1-2), 38-45.

- Pan, W., et al. (2022). Naturally occurring prenylated stilbenoids: food sources, biosynthesis, applications and health benefits. Food & Function, 13(8), 4349-4371.

- Schröder, J., & Schröder, G. (1990). Stilbene and chalcone synthases: related enzymes with key functions in plant-specific pathways.

- Skrovankova, S., et al. (2015). Review of Functional and Pharmacological Activities of Berries. International Journal of Molecular Sciences, 16(10), 24657-24687.

- Parage, C., et al. (2012). Structural, Functional, and Evolutionary Analysis of the Unusually Large Stilbene Synthase Gene Family in Grapevine. Plant Physiology, 160(3), 1407-1419.

- Błaszczyk, A., Sady, S., & Sielicka, M. (2018). The stilbene profile in edible berries.

- Kumar, A., et al. (2024). Stilbenes: a journey from folklore to pharmaceutical innovation. Frontiers in Pharmacology, 15, 1386007.

- Rivière, C., Pawlus, A. D., & Mérillon, J. M. (2012). Natural stilbenoids: distribution in the plant kingdom and chemotaxonomic interest in Vitaceae. Scribd.

- Sobolev, V. S., et al. (2011). Biological Activity of Peanut (Arachis hypogaea) Phytoalexins and Selected Natural and Synthetic Stilbenoids.